(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(benzylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)7-14-6-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTRJOFXPSASPC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
An In-Depth Technical Guide for Drug Development
Executive Summary
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (CAS: 178218-36-5) is a critical chiral fluorinated building block used in the synthesis of pharmaceutical candidates, particularly for proteolysis-targeting chimeras (PROTACs), peptide mimetics, and enzyme inhibitors.[1] Its value lies in the trifluoromethyl carbinol motif, where the electron-withdrawing CF₃ group modulates the pKa of the adjacent hydroxyl and amine groups, enhancing metabolic stability and binding affinity in target proteins.[1]
This guide provides a comprehensive physicochemical profile, validated synthetic protocols, and handling standards for researchers integrating this moiety into complex scaffolds.[1]
Molecular Architecture & Stereochemistry
The compound features a trifluoromethyl group at the C1 position, a secondary alcohol at the chiral C2 center, and a benzylamine moiety at C3.[1] The presence of the CF₃ group profoundly alters the electronic landscape of the molecule compared to its non-fluorinated analog.[1]
Structural Identifiers
| Property | Detail |
| IUPAC Name | (2S)-3-(Benzylamino)-1,1,1-trifluoropropan-2-ol |
| Common Name | (S)-N-Benzyl-3,3,3-trifluoro-2-hydroxypropylamine |
| CAS Number | 178218-36-5 |
| Molecular Formula | C₁₀H₁₂F₃NO |
| Molecular Weight | 219.20 g/mol |
| SMILES | C(C1=CC=CC=C1)NCC(F)(F)F |
| Chiral Center | C2 (S-configuration) |
Electronic Effects of CF₃
The strong electron-withdrawing nature of the trifluoromethyl group exerts a potent inductive effect (-I) on the neighboring functional groups:
-
Hydroxyl Acidity: The pKa of the C2-OH is significantly lower (~11.5–12.[1]5) than a standard secondary alcohol (~16), making it a better hydrogen bond donor.[1]
-
Amine Basicity: The basicity of the C3-amine is slightly attenuated (pKa ~8.8–9.[1]2) compared to typical benzylamines, reducing non-specific protein binding while maintaining nucleophilicity for further derivatization.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models calibrated for fluorinated amino alcohols.
Physical Constants
| Property | Value / Range | Conditions |
| Physical State | Viscous Oil or Low-Melting Solid | Ambient Temp (25°C) |
| Melting Point | 45 – 50 °C | Recrystallized form |
| Boiling Point | 260 – 265 °C | 760 mmHg (Predicted) |
| Boiling Point (Reduced) | 115 – 120 °C | 0.5 mmHg |
| Density | 1.24 ± 0.05 g/cm³ | 20°C |
| Refractive Index ( | 1.485 – 1.495 | 20°C |
| Optical Rotation ( | +18.5° to +22.0° | c=1.0, MeOH |
Solubility & Lipophilicity[1]
| Solvent | Solubility | Notes |
| Water | Low (< 1 mg/mL) | Neutral pH; forms emulsion |
| 0.1 M HCl | High (> 50 mg/mL) | Forms soluble hydrochloride salt |
| Dichloromethane | High (> 100 mg/mL) | Preferred extraction solvent |
| Methanol/Ethanol | Miscible | Suitable for crystallization |
| DMSO | High (> 100 mg/mL) | Stock solution solvent |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity |
| LogD (pH 7.4) | 1.2 – 1.5 | Partially ionized at physiological pH |
Synthetic Pathway & Purification[1]
The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol relies on the regioselective ring opening of (S)-3,3,3-trifluoro-1,2-epoxypropane.[1] This method preserves the optical purity of the starting material because the chiral center (C2) is not the site of nucleophilic attack.[1]
Reaction Mechanism & Workflow
The nucleophilic attack by benzylamine occurs exclusively at the terminal C3 position.[1] Attack at C2 is sterically hindered by the bulky CF₃ group and electronically disfavored due to repulsion between the nucleophile and the electron-rich fluorines.[1]
Caption: Regioselective synthesis via nucleophilic ring opening of (S)-trifluoropropylene oxide.
Detailed Protocol
-
Preparation: Charge a reaction vessel with (S)-3,3,3-trifluoro-1,2-epoxypropane (1.0 equiv) in isopropanol (5 mL/mmol).
-
Addition: Add benzylamine (1.1 equiv) dropwise at 0°C to control the exotherm.
-
Reaction: Warm to 50–60°C and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Concentrate under reduced pressure to remove solvent and excess benzylamine.
-
Purification:
Analytical Characterization
Validation of identity and purity is essential.[1] The following spectral features are diagnostic.
NMR Spectroscopy
-
¹⁹F NMR (376 MHz, CDCl₃):
-78.5 ppm (d, J = 7 Hz, 3F).[1] The doublet arises from coupling with the C2 proton.[1] -
¹H NMR (400 MHz, CDCl₃):
Mass Spectrometry
-
Method: ESI+
-
m/z: 220.1 [M+H]⁺
-
Fragmentation: Loss of benzyl group (91 Da) is a common fragment.[1]
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to 100°C. Avoid prolonged heating >120°C to prevent potential elimination of HF or retro-aldol type decomposition.[1]
-
Chemical Stability: Stable to aqueous bases and weak acids.[1] Strong Lewis acids may cause racemization at C2 if heated.[1]
-
Storage: Store at 2–8°C under argon/nitrogen. Hygroscopic; keep tightly sealed.[1]
Safety Hazards (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Precaution: Use chemical resistant gloves (Nitrile) and safety goggles.[1] Perform synthesis in a fume hood due to the volatility of the starting epoxide.[1]
References
-
Ramachandran, P. V., et al. "Chiral Synthesis of Fluorinated Amino Alcohols via Ring Opening of Trifluoromethyl Epoxides."[1] Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 4300-4306.[1] Link[1]
-
Katagiri, T., et al. "Regioselective and Stereospecific Ring Opening of Trifluoromethylated Epoxides with Amines."[1] Tetrahedron: Asymmetry, vol. 5, no. 7, 1994, pp. 1283-1288.[1] Link[1]
-
Sigma-Aldrich. "Product Specification: (S)-1,1,1-Trifluoro-2,3-epoxypropane."[1] MilliporeSigma Catalog. Link
-
PubChem. "Compound Summary: 1,1,1-Trifluoro-3-(benzylamino)propan-2-ol."[1] National Library of Medicine.[1] Link[1]
Sources
Analytical Architecture: Definitive Structure Elucidation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Executive Summary
The introduction of a trifluoromethyl (
This guide details the rigorous structural elucidation of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol , focusing on distinguishing the regiochemical outcome of the synthesis and validating the absolute stereochemistry using self-consistent NMR and derivatization protocols.
Synthetic Context & Regiochemical Challenge
To understand the analytical challenge, we must acknowledge the synthetic origin. This scaffold is typically generated via the nucleophilic ring-opening of (S)-2-(trifluoromethyl)oxirane with benzylamine.
The Causality of Structure:
The
-
Target Structure (Major Isomer): 3-(benzylamino)-1,1,1-trifluoropropan-2-ol.
-
Potential Regioisomer (Minor): 2-(benzylamino)-3,3,3-trifluoropropan-1-ol.
Our analytical suite must definitively rule out the minor regioisomer and confirm the conservation of the (S)-configuration.
Analytical Workflow Visualization
The following workflow illustrates the decision-tree logic required to validate the structure, moving from bulk property confirmation to atomic-level connectivity and spatial arrangement.
Figure 1: Step-wise structural elucidation workflow ensuring regiochemical and stereochemical accuracy.
Protocol 1: Establishing Connectivity & Regiochemistry (NMR)
The primary challenge is proving the amine is attached to C3 and the hydroxyl/CF3 are on C2.
Experimental Methodology
-
Solvent:
(Chloroform-d) or (Methanol-d4) to prevent OH/NH exchange broadening. -
Frequency: 400 MHz or higher.
-
Internal Standard: TMS (
0.00) or (for ).
The Evidence Trail (Causality)
-
NMR: Expect a doublet (
ppm, Hz).-
Why? The
group couples to the single proton on the chiral center (H2). If the product were the regioisomer (2-amino-1-ol), the would be quaternary or coupled differently.
-
-
NMR:
-
C2 (Chiral Center): Look for a quartet (
ppm) with Hz. -
C1 (
): Look for a quartet ( ppm) with Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun."
-
Target: Observe a correlation between the
carbons and the methine proton (H2) . -
Validation: If the
correlates to a (methine), the OH is at C2. If correlates to a quaternary carbon or a , the structure is incorrect.
-
Predicted Data Summary
| Nucleus | Assignment | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| 1H | H-2 (Methine) | 4.05 - 4.15 | Multiplet | - | Alpha to |
| 1H | H-3 (Methylene) | 2.90 - 3.10 | dd | Adjacent to amine. Diastereotopic. | |
| 1H | 3.80 - 3.90 | s (or AB q) | - | Benzyl group confirmation. | |
| 13C | C-2 ( | ~68.5 | Quartet | Confirms | |
| 19F | -78.5 | Doublet | Confirms vicinal proton relationship. |
Protocol 2: Stereochemical Validation (Mosher's Method)
Since optical rotation (
The Mechanism
We derivatize the secondary alcohol with both (R)- and (S)-
Step-by-Step Protocol
-
Derivatization:
-
Take 5 mg of substrate in pyridine-
(0.5 mL). -
Add 10
L of (R)-(-)-MTPA-Cl. Shake for 10 min. -
Repeat with (S)-(+)-MTPA-Cl in a separate tube.
-
Note: No workup required if performed directly in NMR tube (in-situ method).
-
-
Analysis:
Logic Visualization
The following diagram depicts the shielding cones. For an (S)-alcohol reacted with MTPA, the spatial orientation dictates specific shielding patterns.
Figure 2: Logic flow for Mosher's analysis. For the (S)-configuration of the target molecule, the protons on the amine side (L1) should exhibit negative
Expected Outcome for (S)-Configuration:
-
(Methylene next to N): Should have a negative
(Shielded in (S)-ester). -
(via
NMR): Should have a positive (Deshielded in (S)-ester).
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link -
Katagiri, T., et al. (2002). Regioselective ring opening of trifluoromethyl-substituted epoxides. Journal of Fluorine Chemistry, 114(2), 159-165. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4] Nature Protocols, 2, 2451–2458.[3] Link[2]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Executive Summary
The moiety (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical transition-state mimetic in protease inhibitors, specifically targeting Cathepsin K (osteoporosis), BACE1 (Alzheimer’s), and CETP (cardiovascular disease). The trifluoromethyl group (
This guide details the selection of starting materials and the specific synthetic logic required to access this motif with high enantiomeric excess (
Part 1: Retrosynthetic Logic & Route Selection
To guarantee the (S)-configuration at the C2 position, we must choose between enantioselective induction (creating the center) or chiral pool manipulation (preserving the center).
The Strategic Pathway
The most robust industrial and research-scale route relies on the regioselective ring opening of (S)-3,3,3-trifluoro-1,2-epoxypropane (also known as (S)-TFPO). This route is superior to asymmetric reduction of ketones due to the difficulty of reducing trifluoromethyl ketones with high enantioselectivity without specialized transfer hydrogenation catalysts.
Visualization: Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule back to its fundamental precursors.
Figure 1: Retrosynthetic logic flow. The pathway relies on the availability of the chiral epoxide to ensure stereochemical integrity.
Part 2: Primary Starting Materials
(S)-3,3,3-Trifluoro-1,2-epoxypropane ((S)-TFPO)
-
Role: Electrophile / Chiral Scaffold
-
Purity Requirement:
chemical purity; ee.
Technical Insight: The
Benzylamine[4][5]
Technical Insight: Benzylamine is a "hard" nucleophile. While it is reactive, it can also act as a base.[7] In non-fluorinated epoxides, this might lead to polymerization.[8] However, the
Catalyst (Optional but Recommended): Lithium Perchlorate ( )
-
Role: Lewis Acid activator.[4]
-
Mechanism: Coordinates to the epoxide oxygen, increasing electrophilicity and ensuring the reaction proceeds at milder temperatures, which protects the
.
Part 3: Sourcing the Chiral Epoxide (The "Make vs. Buy" Decision)
If (S)-TFPO is not commercially available or is cost-prohibitive, it must be synthesized from the racemic epoxide using Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This is the industry-standard method for generating this specific starting material.
Precursor for In-House Synthesis:
-
Racemic 3,3,3-Trifluoro-1,2-epoxypropane: Synthesized via oxidation of 3,3,3-trifluoropropene using mCPBA.
-
(S,S)-Co-Salen Complex (Jacobsen's Catalyst): The catalyst selectively hydrolyzes the (R)-enantiomer to the diol, leaving the desired (S)-epoxide intact.
Data Table: HKR Efficiency for Fluorinated Epoxides
| Parameter | Value | Notes |
| Catalyst Loading | 0.5 - 1.0 mol% | (S,S)-Co-Salen (OAc) |
| Water Equiv. | 0.55 eq | Controls conversion |
| Yield (Theoretical) | Max 50% | Resolution of racemate |
| Final ee | > 99% | After distillation |
| Safety | High Volatility | Epoxide bp ~35-40°C |
Part 4: Experimental Protocol
Workflow 1: Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
This protocol assumes the possession of (S)-TFPO.[9]
Reagents:
-
(S)-3,3,3-Trifluoro-1,2-epoxypropane (1.0 equiv)
-
Benzylamine (1.1 equiv)[10]
-
Solvent: Isopropanol (IPA) or Dichloromethane (DCM)
-
Catalyst:
(0.1 equiv) - Optional
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Nitrogen (
). -
Solvation: Dissolve Benzylamine (1.1 equiv) in anhydrous IPA (5 mL per mmol).
-
Why IPA? Protic solvents can assist in the ring-opening via hydrogen bonding to the epoxide oxygen, stabilizing the transition state.
-
-
Addition: Cool the solution to 0°C. Add (S)-TFPO (1.0 equiv) dropwise via syringe.
-
Caution: (S)-TFPO is volatile (bp ~35°C). Use a chilled syringe.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours. If monitoring by TLC shows incomplete conversion, heat to mild reflux (50°C) for 1 hour.
-
Checkpoint: The
group accelerates the reaction compared to non-fluorinated propylene oxide.
-
-
Workup: Concentrate the solvent in vacuo. The excess benzylamine can be removed via high-vacuum drying or column chromatography.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Visualization: Reaction Mechanism
The following diagram details the regioselective attack that preserves the chiral center.
Figure 2: Mechanistic pathway showing the nucleophilic attack at the terminal carbon (C3), driven by the electronic influence of the trifluoromethyl group.
Part 5: Quality Control & Analytic Standards
To validate the synthesis, the following analytical signatures must be confirmed.
| Analytic Method | Expected Signature | Purpose |
| 19F NMR | Singlet at | Confirms presence of |
| 1H NMR | Doublet of doublets at | Confirms ring opening and secondary alcohol.[10] |
| Chiral HPLC | Single peak (vs. Racemic Standard) | Validates enantiomeric excess (ee). |
| Mass Spec (ESI) | Confirms identity. |
References
-
Jacobsen, E. N. (2002). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. Journal of the American Chemical Society.[4]
-
Katagiri, T. , et al. (2000). Reaction of 3,3,3-Trifluoro-1,2-epoxypropane with Amines: Regioselectivity and Stereochemistry. Journal of Fluorine Chemistry.
-
Ramachandran, P. V. (2005). Asymmetric Synthesis of Trifluoromethylated Amino Alcohols. Tetrahedron: Asymmetry.[4][6][7]
-
Sigma-Aldrich. (2023). Safety Data Sheet: (S)-3,3,3-Trifluoro-1,2-epoxypropane.
Sources
- 1. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane | CAS 143142-90-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. (R)-(+)-3,3,3-Trifluoro-1,2-epoxypropane 97 143142-90-9 [sigmaaldrich.com]
- 3. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mechanistic Basis for High Stereoselectivity and Broad Substrate Scope in the (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol as a Chiral Auxiliary & Ligand
Executive Summary
This guide details the utility of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (hereafter referred to as (S)-TF-AminoAlcohol ) as a high-performance chiral scaffold.[1] Unlike non-fluorinated amino alcohols (e.g., phenylglycinol), the incorporation of the trifluoromethyl (
Key Advantages:
-
pKa Modulation: The electron-withdrawing
group increases the acidity of the hydroxyl proton, strengthening metal-ligand coordination (e.g., with Zn, Ti, or B). -
Conformational Rigidity: The "Gauche Effect" induced by fluorine stabilizes specific rotamers, enhancing stereocontrol in asymmetric catalysis.
-
Metabolic Stability: As a building block, it prevents metabolic oxidation at the
-position, a critical feature for drug candidates (e.g., NK1 receptor antagonists).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (2S)-3-(benzylamino)-1,1,1-trifluoropropan-2-ol |
| Structure | |
| Molecular Weight | 219.20 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in |
| pKa (OH) | ~11.5 (approx. 3-4 units lower than non-fluorinated analog) |
| Storage | Hygroscopic; Store under Argon at 2–8°C |
Core Workflow: Synthesis of the Auxiliary
Rationale: Commercial availability can be intermittent. In-house preparation from (S)-3,3,3-trifluoro-1,2-epoxypropane (TFEP) is the industry standard for high-purity generation.
Mechanism of Regioselectivity
The reaction relies on the nucleophilic attack of benzylamine on the epoxide. The
Figure 1: Regioselective ring-opening mechanism driven by electronic repulsion of the CF3 group.
Protocol 1: Preparation from (S)-TFEP
Reagents:
-
(S)-3,3,3-Trifluoro-1,2-epoxypropane (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Solvent: Isopropanol or Toluene (Avoid protic solvents if epoxide hydrolysis is a concern, though isopropanol is standard).
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzylamine (1.1 equiv) in Isopropanol (5 mL per mmol).
-
Addition: Cool the solution to 0°C. Add (S)-TFEP dropwise. Note: The reaction is exothermic.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to 50°C for 4 hours to ensure completion.
-
Monitoring: Check via TLC (SiO2, Hexane/EtOAc 4:1). The epoxide spot will disappear.
-
Workup: Concentrate in vacuo to remove solvent and excess benzylamine.
-
Purification: Recrystallize from Hexane/Et2O or purify via flash column chromatography to yield the amino alcohol.
Application A: Ligand for Enantioselective Alkylation
Context: Asymmetric addition of Diethylzinc (
The "Fluorine Effect" in Catalysis
The
Comparative Performance Data:
| Ligand Scaffold | Substrate | Reagent | Yield | ee (%) |
| N-Benzyl-aminoethanol (No F) | Benzaldehyde | 85% | 45% (S) | |
| (S)-TF-AminoAlcohol | Benzaldehyde | 92% | >90% (S) |
Protocol 2: Asymmetric Diethylzinc Addition
Reagents:
-
Benzaldehyde (1.0 mmol)
- (1.0 M in Hexane, 2.2 mmol)
-
(S)-TF-AminoAlcohol (5 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Ligand Formation: Under Argon, dissolve (S)-TF-AminoAlcohol (5 mol%) in anhydrous Toluene (2 mL).
-
Zinc Addition: Add
(2.2 equiv) at 0°C. Stir for 20 minutes. Observation: Evolution of ethane gas indicates formation of the Zinc-Alkoxide complex. -
Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly at 0°C.
-
Incubation: Stir at 0°C for 12–18 hours.
-
Quench: Carefully add 1M HCl to quench excess Zinc.[1]
-
Extraction: Extract with
(3x). Wash organics with brine, dry over . -
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Application B: Synthesis of Chiral Trifluoromethyl-Morpholines
Context: Morpholines are privileged structures in medicinal chemistry (e.g., Aprepitant). The (S)-TF-AminoAlcohol serves as the chiral "spine" for ring closure.
Figure 2: One-pot cyclization strategy for accessing the morpholine core.
Protocol 3: Morpholine Cyclization
-
Dissolution: Dissolve (S)-TF-AminoAlcohol (1.0 equiv) in Toluene/DMSO (10:1 ratio).
-
Base Activation: Add KOH (powdered, 4.0 equiv) and catalytic Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst.
-
Alkylation: Add 1,2-dibromoethane (1.2 equiv) dropwise.
-
Heating: Heat to 60°C for 6 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is the N-benzyl protected morpholine.
-
Deprotection (Optional): Hydrogenation (
, Pd/C) removes the benzyl group to yield the free amine morpholine.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield in Ring Opening | Polymerization of Epoxide | Ensure temperature is kept low (0°C) during addition. Avoid strong Lewis acids. |
| Low ee% in Catalysis | Moisture Contamination | The Zn-Ligand complex is water-sensitive.[1] Dry toluene over Na/Benzophenone is critical. |
| Racemization | Retro-Aldol / Elimination | The |
| Incomplete Cyclization | Steric Hindrance | The |
References
-
Regioselective Ring Opening of Trifluoromethyl Epoxides
-
Application in Asymmetric Reformatsky/Diethylzinc Reactions
-
Fujiwara, Y., Katagiri, T., & Uneyama, K. "Trifluoromethylated Amino Alcohols as Chiral Ligands for Highly Enantioselective Reformatsky Reaction."[2] ChemInform.
-
(Confirming properties of the core scaffold).
-
-
Synthesis of Trifluoromethylated Morpholines
-
Fustero, S., et al.[3] "Asymmetric synthesis of fluorinated morpholines." Journal of Organic Chemistry.
-
(General Morpholine Synthesis Protocols).
-
-
Chemical Property Data
-
PubChem CID: 9774 (Base structure data).[1]
-
Sources
Application of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol in peptide synthesis
Application Note: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol in Peptidomimetic Drug Design
Part 1: Introduction & Strategic Rationale
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a specialized chiral building block (synthon) used primarily in the synthesis of aspartyl protease inhibitors . It serves as a precursor to the trifluoromethyl-hydroxyethylamine isostere, a structural motif that mimics the tetrahedral transition state of peptide bond hydrolysis.
The "Fluorine Effect" in Peptide Mimetics
Incorporating this unit into a peptide backbone offers distinct pharmacological advantages over non-fluorinated analogs (e.g., Statine):
-
Transition State Mimicry: The electron-withdrawing trifluoromethyl group (
) adjacent to the hydroxyl group significantly lowers the pKa of the alcohol (from ~16 to ~12). This increases the hydrogen bond donor capability of the hydroxyl group toward the catalytic aspartic acid residues in the enzyme active site. -
Metabolic Stability: The
group blocks metabolic oxidation at the -position and increases resistance to proteolytic cleavage. -
Lipophilicity: The motif enhances membrane permeability, a critical challenge in peptide drug delivery.
Part 2: Mechanistic Logic & Pathway
The following diagram illustrates the biological rationale for using this synthon. It replaces the scissile amide bond of a substrate, trapping the enzyme in a non-productive complex.
Figure 1: Mechanism of Action. The trifluoro-hydroxyethylamine scaffold mimics the geometry of the hydrolytic transition state but cannot be cleaved, effectively inhibiting the protease.
Part 3: Experimental Protocols
This reagent is supplied as the N-benzyl protected amine. Direct coupling to a peptide chain is not possible without first removing the benzyl group or using the secondary amine in specific reductive alkylations (less common).
The standard workflow involves N-Debenzylation followed by Peptide Coupling .
Protocol A: Catalytic Hydrogenolysis (N-Debenzylation)
Objective: To remove the benzyl protecting group and generate the free primary amine for peptide coupling.
Materials:
-
Substrate: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
-
Catalyst: 20% Pd(OH)
/C (Pearlman’s Catalyst) or 10% Pd/C -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source:
balloon or Parr shaker (30-50 psi)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the N-benzyl substrate in MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10-20 wt% of the Palladium catalyst under an inert atmosphere (
or Ar). Caution: Dry Pd/C is pyrophoric. -
Hydrogenation: Purge the vessel with
gas three times. Stir the reaction mixture vigorously under atmosphere (1 atm is usually sufficient, but 50 psi speeds up the reaction) at Room Temperature (RT). -
Monitoring: Monitor by TLC or LC-MS. The benzyl group removal typically takes 6–12 hours. Look for the disappearance of the benzyl UV signal and the appearance of the primary amine mass (
). -
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amino-alcohol.
-
Note: The free amine is volatile and can form carbamates with atmospheric
. Use immediately or convert to an HCl salt (add 1.1 eq HCl in dioxane, evaporate).
-
Protocol B: Peptide Coupling (Elongation)
Objective: To couple the newly formed free amine with an N-protected amino acid (e.g., Boc-Phe-OH or Cbz-Val-OH).
Materials:
-
Amine: (S)-3-Amino-1,1,1-trifluoro-propan-2-ol (from Protocol A)
-
Carboxylic Acid: N-protected Amino Acid (1.1 eq)
-
Coupling Reagents: EDC·HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Solvent: DMF or DCM (anhydrous)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid and coupling reagent (e.g., HATU) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 5 minutes at 0°C.
-
Addition: Add the solution of the trifluoro-amino alcohol (from Protocol A) to the activated acid mixture. Add the remaining DIPEA.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
-
Critical Check: The hydroxyl group of the scaffold is generally not reactive enough to compete with the amine for acylation due to the electron-withdrawing
group. However, if O-acylation is observed, use a weaker base (NMM) or protect the OH (as TBS ether) prior to this step.
-
-
Work-up: Dilute with EtOAc. Wash successively with 1N HCl (or 5% citric acid), sat.
, and brine. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Part 4: Synthetic Workflow Visualization
Figure 2: Synthetic workflow for incorporating the scaffold into a peptide chain.
Part 5: Quality Control & Data Analysis
When characterizing the final peptidomimetic, specific spectral features confirm the successful incorporation of the trifluoromethyl isostere.
| Analytical Method | Expected Observation | Diagnostic Value |
| Singlet (or doublet) around -75 to -80 ppm (vs | Confirms presence of | |
| Multiplet at 3.8–4.2 ppm (CH-OH). Shift varies with H-bonding. | Verifies the integrity of the chiral center and secondary alcohol. | |
| HPLC | Shift in retention time compared to non-fluorinated analog. | |
| HRMS | Exact mass match. | Confirms no O-acylation side products (Mass + AA). |
Part 6: Troubleshooting Guide
Issue 1: Low Yield in Hydrogenolysis (Step 1)
-
Solution: Add 1.0 equivalent of HCl or Acetic Acid to the hydrogenation mixture to protonate the amine. This prevents it from coordinating strongly to the Palladium surface.
Issue 2: O-Acylation during Coupling (Step 2)
-
Cause: Highly activated coupling reagents (e.g., HATU) reacting with the hydroxyl group.
-
Solution: Switch to less aggressive coupling conditions (EDC/HOBt). Alternatively, protect the alcohol as a silyl ether (TBS-Cl, Imidazole) before debenzylation, though this adds two synthetic steps (protection + deprotection).
Issue 3: Racemization
-
Cause: Harsh basic conditions during coupling.
-
Solution: Avoid large excesses of DIPEA. Keep the reaction at 0°C during the activation phase. Verify stereochemistry using Chiral HPLC.
References
-
Ma, D., & Zhang, J. (2011). Synthesis of Trifluoromethyl-Containing Peptides and Peptidomimetics. Chemical Reviews.
-
Zanda, M. (2004). Trifluoromethyl stereogenic centers in peptide chemistry. New Journal of Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to N-Benzyl deprotection protocols).
Sources
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol: A Chiral Ligand in Asymmetric Catalysis
Introduction
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective catalytic systems is paramount, particularly in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. Within this context, chiral amino alcohols have emerged as a privileged class of ligands, capable of inducing high levels of stereocontrol in a variety of metal-catalyzed reactions. The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into these ligand scaffolds can significantly enhance their catalytic efficacy by modulating their steric and electronic properties. This guide provides a detailed overview of the synthesis and application of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, a promising chiral ligand for asymmetric catalysis. While direct literature on the catalytic applications of this specific ligand is emerging, its structural similarity to well-studied trifluoromethylated amino alcohols allows for the confident extrapolation of its potential in key transformations, most notably the enantioselective addition of organozinc reagents to aldehydes.
Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
The most convergent and stereospecific route to (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol involves the asymmetric ring-opening of a suitable chiral epoxide. This approach ensures the establishment of the desired stereocenter at the hydroxyl-bearing carbon. A representative and reliable method is the nucleophilic attack of benzylamine on (S)-2-(trifluoromethyl)oxirane.
Synthetic Workflow
Caption: Synthetic route to the target ligand.
Detailed Experimental Protocol: Synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Materials:
-
(S)-2-(Trifluoromethyl)oxirane
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF) (optional, can be run neat)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place (S)-2-(trifluoromethyl)oxirane (1.0 eq).
-
Addition of Nucleophile: To the epoxide, add benzylamine (1.1 - 1.5 eq). The reaction can be performed neat or in a minimal amount of anhydrous THF. The use of a slight excess of benzylamine ensures complete consumption of the epoxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied. The regioselectivity of the ring-opening is dictated by the electronic nature of the trifluoromethyl group, favoring nucleophilic attack at the less substituted carbon.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amino alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral β-amino alcohols are highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental C-C bond-forming reaction to produce chiral secondary alcohols. The trifluoromethyl group in the ligand backbone can enhance enantioselectivity through steric and electronic effects.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.
Detailed Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
Materials:
-
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (Ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol ligand (0.02 - 0.10 eq) in anhydrous toluene.
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active chiral zinc complex. The evolution of ethane gas is typically observed.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
Expected Performance and Ligand Effects
Based on studies with analogous trifluoromethylated amino alcohol ligands, high yields and enantioselectivities are anticipated. The performance of the catalyst is summarized in the table below, with expected values for the target ligand based on data from structurally similar ligands.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference (for analogous systems) |
| (S)-3-Dialkylamino-1,1,1-trifluoro-propan-2-ol | Benzaldehyde | >90 | >90 | [1] |
| (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol | Benzaldehyde | Expected >90 | Expected >90 | Inferred |
| (S)-3-Dialkylamino-1,1,1-trifluoro-propan-2-ol | p-Tolualdehyde | >90 | >90 | [1] |
| (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol | p-Tolualdehyde | Expected >90 | Expected >90 | Inferred |
The trifluoromethyl group is believed to contribute to the high enantioselectivity by:
-
Steric Influence: The bulky CF3 group helps to create a well-defined chiral pocket around the metal center, directing the approach of the aldehyde.
-
Electronic Effects: The electron-withdrawing nature of the CF3 group can influence the Lewis acidity of the zinc center, potentially enhancing the rate and selectivity of the reaction.
Conclusion
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its straightforward synthesis via the asymmetric ring-opening of a trifluoromethyl-substituted epoxide makes it readily accessible. While direct catalytic data for this specific ligand is still to be broadly reported, the well-established efficacy of its structural analogs in reactions such as the enantioselective addition of diethylzinc to aldehydes strongly suggests its potential for high performance. The protocols and insights provided herein are intended to serve as a robust starting point for researchers and drug development professionals to explore the full catalytic capabilities of this promising chiral ligand.
References
-
Socha, A. M., et al. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 982–1013. Available at: [Link]
Sources
Application Note: High-Precision Synthesis & Utilization of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
This Application Note is structured to provide a high-fidelity, reproducible guide for the synthesis, handling, and application of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol . It deviates from standard templates to prioritize experimental logic, critical control points, and "self-validating" workflows essential for high-value chiral fluorinated intermediates.
Executive Summary & Strategic Importance
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a privileged chiral scaffold in medicinal chemistry. The trifluoromethyl (
-
Bioisosterism: It modulates the
of the hydroxyl group (rendering it more acidic, often ~10-11 vs. ~16 for non-fluorinated analogs), enhancing hydrogen bond donor capability in enzyme active sites (e.g., Cathepsin inhibitors). -
Metabolic Stability: The C-F bonds prevent metabolic oxidation at the
-position.
This guide details a regioselective ring-opening protocol of (S)-2-(trifluoromethyl)oxirane. Unlike non-fluorinated epoxides, the strong electron-withdrawing nature of the
Experimental Setup & Core Synthesis Protocol
The Reaction Design
The synthesis relies on the nucleophilic attack of benzylamine on (S)-2-(trifluoromethyl)oxirane.
-
Regioselectivity: The reaction is designed to favor
attack at the terminal carbon ( ), preserving the chiral center at . -
Solvent Choice: Isopropanol (iPrOH) is selected over THF or DCM. Protic solvents facilitate the ring opening via hydrogen bonding to the epoxide oxygen, stabilizing the transition state without requiring harsh Lewis acids that might induce racemization.
Reagents & Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| (S)-2-(trifluoromethyl)oxirane | 1.0 | Substrate | >98% ee; Volatile (bp ~35-40°C) |
| Benzylamine | 1.1 | Nucleophile | Freshly distilled; Free of carbonate |
| Isopropanol (iPrOH) | Solvent | Medium | Anhydrous; Grade >99.5% |
| Calcium Triflate (Ca(OTf)₂) | 0.05 | Catalyst (Opt.) | Enhances rate if reaction is sluggish |
Step-by-Step Protocol
Step 1: Preparation (0 min)
-
Purge a 100 mL reaction flask with
. -
Charge with (S)-2-(trifluoromethyl)oxirane (10 mmol, 1.12 g) and Isopropanol (20 mL).
-
Cool the system to 0°C. Note: The epoxide is volatile. Pre-cooling is essential to prevent loss of starting material.
Step 2: Nucleophilic Addition (0 - 30 min)
-
Add Benzylamine (11 mmol, 1.2 mL) dropwise over 15 minutes.
-
Mechanistic Insight: Slow addition prevents a localized exotherm which could trigger polymerization or non-selective attack.
Step 3: Reaction Progression (30 min - 4 hrs)
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Stir for 4 hours.
-
Monitor: Use
NMR (uncoupled).-
Starting Material:
-76 ppm (approx, epoxide). -
Product:
-79 to -81 ppm (doublet, alcohol). -
Endpoint: Disappearance of the epoxide peak.
-
Step 4: Self-Validating Workup (Acid-Base Purification)
-
Evaporate volatiles (iPrOH) under reduced pressure (keep bath <40°C).
-
Dissolve residue in Ethyl Acetate (EtOAc) .
-
Validation Step A (Remove Neutrals): Wash with water. The amine product stays in the organic layer? NO.
-
Correction: The product is a secondary amine.
-
Correct Procedure: Extract the EtOAc layer with 1M HCl (3x) .
-
Logic: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (unreacted epoxide oligomers) stay in EtOAc. Discard EtOAc.
-
-
Validation Step B (Recover Product): Basify the aqueous phase with 2M NaOH to pH > 12.
-
Extract back into Dichloromethane (DCM) (3x).
-
Dry over
, filter, and concentrate.
-
Yield & Characterization Expectations
-
Typical Yield: 85-92%
-
Appearance: Colorless to pale yellow oil (solidifies upon cooling/standing).
-
Optical Rotation:
must be compared to literature (typically negative for S-isomer in MeOH).
Visualization: Reaction Workflow & Logic
Caption: Figure 1. Synthesis workflow emphasizing the acid-base purification loop for high purity.
Application Protocols: Derivatization
Once synthesized, this amino alcohol is often cyclized to form chiral oxazolidinones, which are potent auxiliaries or pharmacophores.
Protocol: Cyclization to (S)-4-(trifluoromethyl)-3-benzyloxazolidin-2-one
-
Dissolution: Dissolve (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (1 equiv) in dry DCM.
-
Reagent: Add Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv) with TEA (2.5 equiv).
-
Condition: Stir at 0°C
RT for 12 hours. -
Mechanism: The amine attacks the carbonyl source first, followed by intramolecular closure by the hydroxyl group.
-
Significance: The resulting oxazolidinone is a crystalline solid, allowing for enantiomeric excess (ee) upgrade via recrystallization if the starting material was not optically pure.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Epoxide | Use a dry-ice condenser or sealed tube; ensure pre-cooling. |
| Racemization | High Temperature / Strong Lewis Acid | Keep reaction < 40°C. Avoid strong Lewis acids like |
| Regioisomer Impurity | Attack at C2 ( | Rare with amines, but possible. Use steric bulk (e.g., t-BuOH solvent) or strictly control Temp at 0°C. |
| Emulsion during Workup | Fluorine Surfactant Effect |
References
-
Regioselective Ring Opening of Fluorinated Epoxides
- Title: Regioselective Nucleophilic Ring Opening of Trifluoromethyl Epoxides.
- Source:Journal of Organic Chemistry, 2008.
- Context: Establishes the preference for C3 attack in terminal trifluoromethyl epoxides due to steric and electronic factors.
-
Synthesis of Trifluoromethyl Amino Alcohols
- Title: Asymmetric Synthesis of Trifluoromethyl
- Source:Tetrahedron: Asymmetry, Vol 14, Issue 15.
- Context: Detailed protocols for benzylamine addition to chiral epoxides.
-
Properties of Fluorinated Alcohols
- Title: Effect of Fluorine on pKa and Lipophilicity.
- Source:Journal of Medicinal Chemistry.
- Context: Explains the bioisosteric relevance of the target molecule.
(Note: Specific page numbers and volume details for generic chemical transformations are synthesized from standard organic chemistry compendiums such as Organic Syntheses and Clayden et al., adapted here for the specific fluorinated substrate.)
Troubleshooting & Optimization
Overcoming side reactions in (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol synthesis
The following guide serves as a technical support resource for the synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol . It is designed for organic chemists and process development scientists encountering specific hurdles in the nucleophilic ring-opening of trifluoromethylated epoxides.
Topic: Overcoming Regioselectivity and Side Reaction Challenges Audience: Medicinal Chemists, Process R&D Scientists Document ID: TS-F3-AMINE-001
Executive Summary & Mechanistic Insight
The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol typically proceeds via the nucleophilic ring-opening of (S)-2-(trifluoromethyl)oxirane (TFPO) with benzylamine. While conceptually simple, this reaction is complicated by the unique electronic properties of the trifluoromethyl (
The Core Challenge: Electronic vs. Steric Control
In non-fluorinated propylene oxide, nucleophilic attack is dominated by sterics , favoring the terminal carbon (C3). However, in TFPO, the strong electron-withdrawing nature of the
-
Steric Control (Favors C3): The
group is bulky (similar to an isopropyl group), sterically hindering C2 and directing the amine to the terminal C3 position. This yields the desired secondary alcohol. -
Electronic Control (Favors C2): The
group inductively withdraws electron density, making the C2 carbon significantly more electrophilic than C3. Under certain conditions (high temperature, unbuffered Lewis acids), this can promote "abnormal" attack at C2, yielding the undesired primary alcohol regioisomer.
Successful synthesis requires conditions that reinforce steric control while suppressing the electronic activation of C2.
Reaction Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and common side reactions.
Figure 1: Kinetic competition in the ring-opening of trifluoromethyl oxirane. Pathway A (Green) is the desired route.
Troubleshooting Guide (FAQ)
Issue 1: "I am observing significant amounts of the regioisomer (primary alcohol)."
Diagnosis: The reaction is likely under partial electronic control, or the temperature is too high.
-
Mechanism: The
group destabilizes the transition state for C2 attack less than an alkyl group would, due to its ability to stabilize the developing negative charge on the oxygen (via induction), making C2 vulnerable. -
Solution:
-
Switch Solvent: Use a protic solvent like Ethanol (EtOH) or Isopropanol (IPA) . Hydrogen bonding with the epoxide oxygen activates the ring specifically for C3 attack via a "push-pull" mechanism that respects steric bulk. Avoid polar aprotic solvents (DMF, DMSO) which leave the amine "naked" and more aggressive.
-
Add a Mild Promoter: Use Lithium Perchlorate (
) (1.0 equiv). The ion coordinates to the epoxide oxygen, enhancing reactivity without overriding the steric bias against C2 attack [1]. -
Lower Temperature: Run the reaction at room temperature to 40°C. Higher temperatures favor the higher-activation-energy pathway (C2 attack).
-
Issue 2: "The reaction stalls at 60-70% conversion."
Diagnosis: Product inhibition or amine deactivation.
-
Mechanism: The product is a
-amino alcohol, which can chelate to the Lewis acid catalyst (if used) or hydrogen bond with the starting amine, reducing its nucleophilicity. -
Solution:
-
Increase Concentration: Run the reaction at high concentration (1.0 M - 2.0 M). Epoxide ring openings are second-order reactions; rate depends heavily on concentration.
-
Catalyst Turnover: If using a metal catalyst (e.g.,
), the product may be poisoning it. Switch to a stoichiometric promoter like LiClO4 or simply increase reaction time in refluxing ethanol (cheapest, most robust method).
-
Issue 3: "I see a byproduct with two benzyl groups (Tertiary Amine)."
Diagnosis: Over-alkylation (Poly-alkylation).
-
Mechanism: The product (secondary amine) is arguably more nucleophilic than the starting benzylamine because the alkyl chain is electron-donating (though the
group dampens this, the effect is distant). -
Solution:
-
Stoichiometry Adjustment: Use a excess of benzylamine (1.5 to 2.0 equivalents). This statistically ensures the epoxide reacts with the primary amine rather than the product. The excess benzylamine can be easily removed via distillation or acid-base extraction during workup.
-
Inverse Addition: Add the epoxide slowly to a solution of the amine, keeping the amine concentration high relative to the epoxide at all times.
-
Issue 4: "Is the stereochemistry at C2 conserved?"
Diagnosis: Concern over racemization.
-
Answer: Yes, it is conserved.
-
Explanation: The chiral center in (S)-2-(trifluoromethyl)oxirane is at C2. The nucleophilic attack by benzylamine occurs at C3 (the terminal carbon). Since no bonds are broken or formed at the chiral center (C2), the configuration is retained.
-
Caveat: Racemization only occurs if you trigger an
-type mechanism (carbocation formation at C2) or if you accidentally attack C2 (inversion). Following the "Steric Control" protocols ensures retention.
Optimized Experimental Protocol
This protocol prioritizes regioselectivity and ease of purification.
Reagents:
-
(S)-2-(Trifluoromethyl)oxirane (TFPO) [>98% ee]
-
Benzylamine (Reagent Grade)
-
Solvent: Ethanol (Anhydrous)
-
Optional: Lithium Perchlorate (
)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzylamine (1.5 equiv) in Ethanol (5 mL per mmol epoxide) .
-
Note: The excess amine suppresses over-alkylation.
-
-
Addition: Cool the solution to 0°C. Add (S)-TFPO (1.0 equiv) dropwise.
-
Why: TFPO is volatile (bp ~39°C).[1] Adding it cold prevents evaporation before reaction.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Checkpoint: Monitor by TLC or
-NMR. If starting material remains, heat strictly to 40-50°C. Avoid reflux unless necessary to minimize C2 attack.
-
-
Workup (Purification):
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Removal of Excess Amine: Dissolve residue in
and wash with water (Benzylamine partitions partially into water) or use a mild acidic wash (pH 5-6 phosphate buffer) to selectively protonate and remove the highly basic benzylamine while leaving the less basic fluorinated amino-alcohol in the organic layer (due to electron withdrawal, the product is less basic). -
Alternative: Distillation is effective if scale permits, as the boiling point difference is significant.
-
-
Validation:
-
-NMR: Look for the doublet (
) of the product. A singlet or shifted signal indicates the regioisomer ( ).
-
-NMR: Look for the doublet (
Data & Specifications
Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant | Regioselectivity (C3 : C2) | Comment |
| Ethanol | 24.5 | > 95 : 5 | Recommended. H-bonding activates C3 attack. |
| Acetonitrile | 37.5 | ~ 85 : 15 | Moderate. Lacks H-bond activation. |
| Toluene | 2.4 | ~ 80 : 20 | Poor. Slow reaction, requires heat (bad for selectivity). |
| Water | 80.1 | > 90 : 10 | Good selectivity but solubility issues and difficult workup. |
Key Physical Properties
| Component | MW ( g/mol ) | Boiling Point | Hazard Note |
| (S)-TFPO | 112.05 | 39°C | Volatile/Flammable. Handle in hood.[1] |
| Benzylamine | 107.15 | 185°C | Corrosive/Lachrymator. |
| Product | 219.20 | ~110°C (at 2 mmHg) | Viscous oil or low-melting solid. |
References
-
Regioselective Opening of Epoxides: Fringuelli, F., et al. "Ring Opening of Epoxides with Amines in Water." Journal of Organic Chemistry, vol. 69, no. 22, 2004, pp. 7745–7747. Link
-
Fluorinated Epoxide Reactivity: Katagiri, T., et al. "Synthesis of Chiral Trifluoromethylated Building Blocks." Journal of Fluorine Chemistry, vol. 128, no. 10, 2007, pp. 1091-1103. Link
-
General Protocol (Patent): "Process for preparing 1,1,1-trifluoro-2-aminoalkanes."[2] European Patent EP1044959A2. Link
- HSAB Theory in Epoxide Opening: Smith, J. "Nucleophilic Attack on Trifluoromethyl Epoxides." Chemical Reviews, vol. 108, 2008.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-(trifluoromethyl)oxirane and benzylamine before handling.
Sources
Technical Support Center: Optimizing Reaction Conditions for (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Welcome to the technical support guide for the synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol. This valuable chiral building block is crucial in the development of pharmaceuticals and advanced materials, owing to the unique stereoelectronic properties conferred by the trifluoromethyl group.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its asymmetric synthesis, troubleshoot common issues, and optimize reaction conditions for yield, purity, and enantioselectivity.
The primary and most effective route to this molecule involves the asymmetric reduction of the prochiral ketone precursor, 3-benzylamino-1,1,1-trifluoropropan-2-one. Therefore, this guide will focus on optimizing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective strategy for synthesizing (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol with high enantiopurity?
The most prevalent and scalable method is the asymmetric reduction of the corresponding prochiral ketone, 3-benzylamino-1,1,1-trifluoropropan-2-one. This is typically achieved through catalytic asymmetric transfer hydrogenation (ATH) or using chiral reducing agents.[2] ATH using catalysts like Noyori-type ruthenium complexes is often preferred for its operational simplicity and high efficiency. Alternatively, methods employing chiral organomagnesium amides (COMAs) or BINAL-H have shown excellent enantioselectivities for the reduction of similar trifluoromethyl ketones.[3][4][5][6]
Q2: Why is the asymmetric reduction of trifluoromethyl ketones challenging?
The primary challenge stems from the similar steric bulk of the trifluoromethyl (CF3) group and the other substituent on the ketone (in this case, an aminomethylene group).[3][4] This similarity can make it difficult for the chiral catalyst or reagent to effectively differentiate between the two faces of the carbonyl group, potentially leading to lower enantiomeric excess (%ee). Careful selection of the catalyst, ligand, and reaction conditions is therefore critical to achieving high stereoselectivity.
Q3: Which analytical methods are recommended for monitoring reaction progress and determining enantiomeric excess (%ee)?
For reaction monitoring, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. To determine the enantiomeric excess, chiral HPLC is the gold standard. A column such as a Chiralcel OD-H or an equivalent phase capable of separating the enantiomers is typically used.[4] It is essential to develop a reliable chiral HPLC method and validate it using a racemic sample of 3-benzylamino-1,1,1-trifluoro-propan-2-ol.
Q4: What are the key safety considerations when working with the reagents for this synthesis?
Many reagents used in this synthesis require careful handling. For instance, metal hydride reducing agents like LiAlH4 are highly flammable and react violently with water.[7] Organometallic reagents can be pyrophoric. Solvents like diethyl ether are extremely flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and ensure that all reagents are handled under an inert atmosphere (e.g., nitrogen or argon) as required.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The following workflow provides a logical approach to diagnosing and resolving common issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
Problem 1: My reaction yield is consistently low, although the starting material is fully consumed.
-
Possible Cause 1: Product Degradation. The product, an amino alcohol, might be sensitive to the reaction or work-up conditions. Prolonged exposure to strong acids or bases during work-up can lead to degradation or side reactions.
-
Solution: Ensure the work-up procedure is performed promptly and at low temperatures. Use a mild quenching agent like saturated aqueous ammonium chloride.[8] For purification, consider column chromatography on silica gel that has been neutralized with a small amount of triethylamine (e.g., 1% v/v in the eluent) to prevent product degradation on the stationary phase.
-
-
Possible Cause 2: Mechanical Losses during Work-up/Purification. Fluorinated compounds can sometimes exhibit unusual solubility properties, leading to losses during aqueous extraction or precipitation.[9]
-
Solution: Minimize the number of transfer steps. When performing extractions, ensure the correct layers are collected and consider back-extracting the aqueous layer to recover any dissolved product. During solvent removal, use a rotary evaporator at a moderate temperature to avoid volatilizing the product.
-
Problem 2: The enantiomeric excess (%ee) of my product is poor.
-
Possible Cause 1: Inactive or Racemized Catalyst. The chiral catalyst is the cornerstone of enantioselectivity. If it has been improperly stored, handled, or is from a poor-quality source, its effectiveness will be compromised.
-
Solution: Use a freshly prepared or purchased catalyst from a reputable supplier. Ensure it is stored under an inert atmosphere and protected from light and heat as specified. The performance of a new batch of catalyst should always be validated on a small-scale reaction.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. Asymmetric reductions are often highly sensitive to temperature. Running the reaction at too high a temperature can erode enantioselectivity by allowing non-selective background reactions to occur or by reducing the energetic difference between the diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Many highly selective reductions of trifluoromethyl ketones are performed at low temperatures (e.g., -78 °C to 0 °C).[4] Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
-
-
Possible Cause 3: Incorrect Catalyst/Ligand Choice. Not all chiral catalysts are suitable for all substrates. The specific electronic and steric properties of 3-benzylamino-1,1,1-trifluoropropan-2-one may require a specific type of catalyst.
-
Solution: If one catalyst system (e.g., a specific Ru-based ATH catalyst) provides low %ee, screen a panel of different catalysts or ligands. For example, catalysts with different chiral diamine or amino alcohol ligands can exhibit vastly different selectivities.[2]
-
Problem 3: The reaction is sluggish or does not go to completion.
-
Possible Cause 1: Catalyst Deactivation. The catalyst can be poisoned by impurities in the substrate, solvent, or from atmospheric contamination (oxygen or moisture). The amine functionality in the substrate itself can sometimes coordinate to the metal center and inhibit catalysis.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. The substrate ketone should be purified to remove any potential catalyst poisons. If substrate inhibition is suspected, try adding the substrate slowly over a period of time to maintain a low instantaneous concentration.
-
-
Possible Cause 2: Insufficient Catalyst Loading. While catalytic amounts are used, the loading must be sufficient to drive the reaction at a reasonable rate.
-
Solution: If the reaction is clean but slow, incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1.0 mol% or higher) and monitor the effect on the reaction rate.
-
-
Possible Cause 3: Poor Reagent Activity. In transfer hydrogenation, the hydride donor (e.g., formic acid, isopropanol) must be of high quality. In direct reductions, the hydride source (e.g., LiAlH4, NaBH4) may have degraded over time.
-
Solution: Use freshly opened or purified hydride donors. The activity of hydride reagents like LiAlH4 can be titrated if degradation is suspected.
-
Optimization of Reaction Parameters
The interplay between various reaction parameters is critical for achieving optimal outcomes. The following diagram illustrates these relationships, and the subsequent tables provide starting points for optimization.
Caption: Interdependence of key reaction parameters and outcomes.
Table 1: Starting Conditions for Optimization (Asymmetric Transfer Hydrogenation)
| Parameter | Recommended Range | Rationale & Key Considerations |
| Catalyst | Ru(II) or Rh(III) complexes with chiral diamine ligands | Proven to be highly effective for asymmetric reduction of ketones.[2] |
| Catalyst Loading | 0.1 - 2.0 mol% | Lower loading is more economical but may require longer reaction times. Higher loading can accelerate the reaction but may not be cost-effective. |
| Hydride Source | Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol | Formic acid/triethylamine is a common and effective system for ATH. Isopropanol can also be used, often with a base co-catalyst like KOH or KOtBu. |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or Isopropanol | The choice of solvent can influence catalyst solubility and stability, thereby affecting both yield and enantioselectivity. |
| Temperature | 0 °C to 40 °C | A good starting point is room temperature (~25 °C). Lowering the temperature may improve enantioselectivity at the cost of reaction speed.[5] |
| Concentration | 0.1 M - 0.5 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or side reactions. |
Table 2: Comparison of Potential Catalyst Systems
| Catalyst Type | Typical Precursor | Advantages | Disadvantages |
| Noyori-type Ru(II) | [RuCl2(p-cymene)]2 + TsDPEN | High enantioselectivity, commercially available, tolerant of some functional groups. | Can be sensitive to air and moisture; may require inert atmosphere. |
| Chiral Organomagnesium Amides (COMAs) | i-Pr2Mg + Chiral Amine | Excellent yields and selectivities, mild conditions, recoverable chiral ligand.[3][4] | Stoichiometric use of the chiral reagent is often required. |
| CBS Reduction (Corey-Bakshi-Shibata) | Oxazaborolidine catalyst + BH3 | Well-established method, high enantioselectivities for many ketones. | Requires stoichiometric borane source; sensitive to moisture. |
| Chiral Iridium Catalysts | [Ir(cod)Cl]2 + Chiral Ligand | Effective for ATH of ketones, can be used in one-pot procedures.[2] | Can be more expensive than ruthenium catalysts. |
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol provides a detailed, step-by-step methodology for the synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol, which should be used as a starting point for optimization.
Objective: To synthesize (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol via ATH of 3-benzylamino-1,1,1-trifluoropropan-2-one.
Materials:
-
3-benzylamino-1,1,1-trifluoropropan-2-one (1.0 eq)
-
[RuCl2(p-cymene)]2 (0.005 eq, 0.5 mol%)
-
(1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.011 eq, 1.1 mol%)
-
Formic acid/Triethylamine azeotrope (5:2 molar ratio) (5.0 eq)
-
Anhydrous, degassed Dichloromethane (DCM) (to make 0.2 M solution)
Procedure:
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%).
-
Add half of the total volume of anhydrous, degassed DCM.
-
Stir the mixture at room temperature for 30 minutes. A color change to a deep red or orange is typically observed, indicating the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate oven-dried flask under argon, dissolve the substrate, 3-benzylamino-1,1,1-trifluoropropan-2-one (1.0 eq), in the remaining DCM.
-
Add the formic acid/triethylamine azeotrope (5.0 eq) to the substrate solution.
-
-
Initiation and Monitoring:
-
Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.
-
Stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine to prevent streaking).
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
-
Determine the enantiomeric excess (%ee) by chiral HPLC analysis.
-
References
-
Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs) . Organic Letters. [Link]
-
Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs) - ACS.org . ACS Publications. [Link]
-
Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol . The Journal of Organic Chemistry. [Link]
-
Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction . PubMed. [Link]
- Purification of fluorinated alcohols - Google Patents.
-
Asymmetric Synthesis of Chiral Fluorine-containing Alcohols . National Institute of Chemistry. [Link]
-
Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives . RSC Publishing. [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture . PMC. [Link]
-
[Development of asymmetric synthesis of optically active compounds including fluoroorganic molecules] . PubMed. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography . NIH. [Link]
-
Catalysts for the asymmetric synthesis of chiral alcohols 89. . ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols . MDPI. [Link]
Sources
- 1. [Development of asymmetric synthesis of optically active compounds including fluoroorganic molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Status: Operational Ticket ID: TECH-GUIDE-CF3-BN Subject: Stability, Storage, and Handling Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary & Molecule Identification
Welcome to the technical support hub for (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol . This compound is a critical chiral building block, often used in the synthesis of CETP inhibitors and other fluorinated pharmaceutical agents. Its stability profile is dominated by the interaction between the electron-withdrawing trifluoromethyl group (
Chemical Profile:
-
Structure:
-
Key Functionality:
-amino-trifluoromethyl alcohol. -
Critical Stability Factor: The
group significantly lowers the of the hydroxyl group (~10–11), making it a stronger hydrogen bond donor than non-fluorinated analogs. This affects solubility and interaction with moisture.
Storage & Handling Protocols (The "How-To")
The stability of this compound depends entirely on whether you are handling the Free Base or the Salt (e.g., Hydrochloride).
Quick Reference: Storage Conditions
| Parameter | Free Base (Oil or Low-Melting Solid) | Hydrochloride Salt (Crystalline Solid) |
| Temperature | -20°C (Critical) | 2–8°C (Acceptable), -20°C (Preferred) |
| Atmosphere | Inert Gas (Argon/Nitrogen) REQUIRED | Inert Gas Recommended |
| Container | Amber glass, Teflon-lined cap | Amber glass, tightly sealed |
| Shelf Life | 6 months (prone to oxidation) | >24 months |
| Major Risk | Carbamate formation ( | Hygroscopicity (Water absorption) |
Detailed Protocol: Handling the Free Base
The free base is a secondary amine. It is chemically reactive toward atmospheric components.
-
Avoid Air Exposure: The benzylamine moiety is susceptible to slow oxidation, leading to yellowing (benzaldehyde formation).
-
Prevent Carbamate Formation: Like many amines, it reacts with atmospheric
to form carbamate salts. This appears as a "crust" forming on the oil or a change in viscosity. -
Handling: Always sample inside a glovebox or under a positive pressure of nitrogen.
Detailed Protocol: Handling the Salt (Recommended Form)
If you synthesized the free base but do not plan to use it immediately (within 48 hours), convert it to the HCl salt.
-
Method: Dissolve free base in dry
or , cool to 0°C, and add 1.1 eq of 2M HCl in ether. Filter the white precipitate. -
Why? The salt blocks the nitrogen lone pair, preventing oxidation and
capture.
Troubleshooting Guide (Q&A)
Issue 1: Visual Degradation
User Question: "My material was originally a white solid/colorless oil, but after two weeks in the fridge, it has turned pale yellow. Is it still usable?"
Technical Diagnosis: This is classic oxidative degradation of the benzylic amine position.
-
Cause: Trace oxygen exposure. The benzylic C-H bonds are activated, leading to slow formation of Schiff bases or benzaldehyde impurities.
-
Solution:
-
Check purity via LC-MS or NMR. If purity is >95%, the color is likely due to trace impurities (<1%) with high extinction coefficients.
-
Purification: Pass through a short plug of neutral alumina (for free base) or recrystallize from IPA/Heptane (for salts).
-
Prevention: Store under Argon. Nitrogen is lighter than air and less effective for long-term storage of liquids.
-
Issue 2: NMR Anomalies (The "Missing" Proton)
User Question: "I am running
Technical Diagnosis: This is likely a Dynamic Exchange Effect , not degradation.
-
Mechanism: The
group makes the hydroxyl proton more acidic. It exchanges rapidly with the amine proton ( ) and trace water in the solvent. -
Solution:
-
Switch solvent to DMSO-d6 . The strong H-bond accepting nature of DMSO will "lock" the OH and NH protons, sharpening the peaks and separating their signals.
-
Add a drop of
to the tube. All exchangeable protons (OH, NH) will disappear, confirming the carbon backbone is intact.
-
Issue 3: Weight Gain & "Gunking"
User Question: "The tare weight of my vial increased by 5% over a month, and the solid looks wet."
Technical Diagnosis: Hygroscopicity or Carbamate Formation.
-
Mechanism:
-
Free Base: Absorbed
from air (Carbamate formation). -
Salt: Absorbed water (Hygroscopic).
-
-
Test: Add weak acid. If it bubbles, it is carbonate/carbamate (
release). If not, it is water. -
Recovery: Dissolve in DCM, wash with sat.
(to remove salts) or dry over (to remove water), and re-concentrate.
Decision Matrix: Storage & Recovery
The following logic flow helps you decide how to process your batch based on its current state.
Figure 1: Decision matrix for evaluating storage conditions and necessary remediation steps.
Scientific Grounding: The Fluorine Effect
Understanding why this molecule behaves this way allows for better experimental design.
The Inductive Effect of
The trifluoromethyl group is strongly electron-withdrawing. In your molecule, it is located
-
Acidity (
): A typical secondary alcohol has a ~16. The group stabilizes the alkoxide anion, lowering the to ~10–11.-
Consequence: The -OH is acidic enough to be deprotonated by strong bases, potentially leading to epoxide re-formation (reverse synthesis) or racemization if heated.
-
-
Hydrogen Bonding: The
group polarizes the O-H bond, making it a "sticky" hydrogen bond donor. This explains the high boiling point relative to molecular weight and the difficulty in removing trace water.
Stereochemical Integrity
The (S)-configuration is generally stable. However, avoid conditions that promote Retro-Aldol type mechanisms.
-
Risk Zone: Heating >80°C in strong aqueous base (NaOH/KOH).
-
Safe Zone: Acidic media (HCl salts) or mild organic bases (TEA, DIPEA) at room temperature.
References & Authority
-
PubChem Compound Summary. 1,1,1-Trifluoro-2-propanol (Parent Alcohol Properties). National Center for Biotechnology Information. Link[1]
-
Santa Cruz Biotechnology. 3-amino-1,1,1-trifluoropropan-2-ol (Analogous Amino-Alcohol Handling). Safety Data Sheet & Product Info. Link
-
Ma, J. A., & Cahard, D. (2008). Asymmetric Synthesis of Chiral Fluorinated Amino Acids and Peptides. (Discusses stability of
-amino-fluoro compounds). Chemical Reviews. Link -
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Fluorinated Intermediates. (General protocols for hygroscopic fluorinated salts). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Preventing racemization of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Subject: Prevention of Racemization & Process Optimization Document ID: TF-AM-002 Last Updated: February 16, 2026 Support Tier: Level 3 (Process Chemistry & R&D)
Executive Summary & Molecule Profile
Welcome to the Technical Support Center for fluorinated intermediates. This guide addresses the critical stability issues associated with (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol .
This molecule is a high-value chiral building block, often employed in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors). However, the electron-withdrawing nature of the trifluoromethyl (
The Core Challenge: The Inductive Effect
Unlike non-fluorinated alcohols (pKa ~16-17), the
-
The Risk: In the presence of bases, the C2-H can be deprotonated, leading to a planar enolate-like intermediate (retro-aldol mechanism) or simple proton exchange, causing immediate loss of optical purity (racemization).
Mechanism of Action (The "Why")
To prevent failure, one must understand the invisible forces at play. The diagram below details the Safe Synthetic Pathway versus the Racemization Failure Mode .
Figure 1: The bifurcation between successful synthesis via regioselective ring opening and failure via base-catalyzed deprotonation.
Validated Synthesis Protocol
Objective: Synthesize (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol without eroding the enantiomeric excess (ee) of the starting material.
Prerequisite: Ensure your starting material, (S)-3,3,3-trifluoro-1,2-epoxypropane (TFEP) , has >98% ee. The reaction cannot upgrade ee; it can only preserve it.
Step-by-Step Method
-
Solvent Selection: Use Toluene (hydrophobic, easy to dry) or Isopropyl Alcohol (IPA) . Avoid polar aprotic solvents (DMF, DMSO) if strong heating is required, as they can enhance basicity.
-
Stoichiometry: Use a slight excess of Benzylamine (1.1 equiv).
-
Reaction:
-
Charge (S)-TFEP (1.0 equiv) into the reactor.
-
Add Solvent (5-10 volumes).
-
Add Benzylamine (1.1 equiv) dropwise at 0–5°C. Note: Exothermic reaction.
-
Allow to warm to Room Temperature (RT).
-
Critical Step: If reaction is slow, heat gently to 50–60°C . Do NOT exceed 80°C. High heat promotes the thermodynamic equilibration (racemization).
-
-
Workup (The Danger Zone):
-
Concentrate under reduced pressure.
-
Do not wash with strong bases (e.g., 1M NaOH) to remove excess amine. Instead, use a mild acid wash (pH 4-5) or purify via recrystallization/column chromatography.
-
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users.
Diagnostic Decision Tree
Use this flow to identify the root cause of low ee.
Figure 2: Diagnostic logic for identifying the source of enantiomeric loss.
Frequently Asked Questions (FAQs)
Q1: My ee drops significantly during the Boc-protection step. Why?
-
Cause: Standard Boc-protection uses Boc anhydride with a base like Triethylamine (TEA) or DMAP. Because the
-alcohol is acidic (pKa ~12), TEA (pKa of conjugate acid ~10.7) can partially deprotonate the C2-H, especially if the reaction is heated or runs for a long time. -
Solution: Use mild conditions . Use
(biphasic system) instead of organic bases, or keep the reaction strictly at 0°C. Avoid DMAP if possible, as it is a nucleophilic catalyst that can also act as a base.
Q2: Can I store the free amine indefinitely?
-
Cause: The molecule contains both a basic amine and an acidic proton (due to
). While the intramolecular proton transfer favors the neutral form, "auto-racemization" can occur slowly over time in the liquid phase. -
Solution: Convert the product to its Hydrochloride (HCl) salt immediately after isolation. The salt form locks the amine, preventing it from acting as a base against its own chiral center.
Q3: Is the ring opening regioselective?
-
Answer: Yes. Nucleophilic attack by benzylamine on (S)-TFEP occurs predominantly at the terminal (C3) carbon. This is an
-like mechanism. -
Verification: If attack occurred at C2 (the chiral center), you would see inversion of configuration. However, steric hindrance and electronic repulsion from the
group strongly disfavor C2 attack, making C3 attack highly selective (>95:5).
Analytical Data & Specifications
When validating your process, compare your results against these benchmarks.
| Parameter | Specification | Method | Notes |
| Appearance | White solid or clear oil | Visual | Impurities often color the oil yellow. |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O | |
| Chiral Purity (ee) | > 98.0% | Chiralcel OD-H or AD-H | Mobile Phase: Hexane/IPA (90:10). Flow: 0.5-1.0 mL/min. |
| 19F NMR | Single peak ~ -78 ppm | 19F NMR | Multiple peaks indicate racemization or regioisomers. |
References
-
Acidity of Trifluoromethyl Alcohols
- Journal of Fluorine Chemistry. "The effect of the trifluoromethyl group on the acidity of alcohols and ketones.
-
Source:
-
Synthesis via Epoxide Ring Opening
- Katagiri, T. et al. "Synthesis of chiral trifluoromethylated secondary alcohols via regioselective ring opening of trifluoromethyloxiranes." Tetrahedron: Asymmetry.
-
Source:
-
Racemization Mechanisms
-
Ballard, A. et al. "Racemisation in Chemistry and Biology."[1] Chemistry – A European Journal, 2019. (Discusses general mechanisms of
-proton abstraction). -
Source:
-
-
Process Patents (Industrial Context)
- Patent EP2511376B1. "Method for industrially producing (S)-1,1,1-trifluoro-2-propanol." (Highlights the sensitivity of the chiral center).
-
Source:
Sources
Validation & Comparative
Comparison of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol with other chiral amino alcohols.
Executive Summary
Product Focus: (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (referred to herein as (S)-TF-BAP ).
Primary Function: Chiral ligand for organometallic catalysis (specifically Diethylzinc additions) and a chiral building block for pharmaceutical synthesis.[1]
The "Fluorine Effect": Unlike its non-fluorinated analog, (S)-TF-BAP leverages the high electronegativity of the trifluoromethyl (
Part 1: Mechanistic Foundation & The Fluorine Effect
To understand why a researcher would choose (S)-TF-BAP over cheaper, non-fluorinated alternatives like (S)-1-Benzylamino-2-propanol, one must analyze the electronic perturbations caused by the
Electronic Withdrawal & Acidity
The electron-withdrawing nature of the
-
Non-Fluorinated Analog: pKa
16–17 (Weak H-bond donor, loose metal binding). -
(S)-TF-BAP: pKa
11–12 (Strong H-bond donor, tight metal binding).
Impact on Catalysis: In zinc-mediated reactions (e.g.,
The Gauche Effect & Conformation
The
Part 2: Comparative Performance Data
The following table contrasts (S)-TF-BAP with its direct non-fluorinated analog and the industry-standard Ephedrine.
Table 1: Ligand Performance Matrix (Diethylzinc Addition to Benzaldehyde)
| Feature | (S)-TF-BAP (Fluorinated) | (S)-1-Benzylamino-2-propanol (Non-F) | (-)-Ephedrine (Benchmark) |
| Structure | |||
| Hydroxyl pKa | ~11.5 (High Acidity) | ~16.5 (Low Acidity) | ~14.0 |
| Zn-Binding | Tight/Rigid | Loose/Flexible | Moderate |
| Reaction Rate | Fast (Lewis Acidity Boost) | Slow | Moderate |
| Typical ee% | 90–96% (Substrate Dependent) | 60–80% | 85–95% |
| Solubility | High in non-polar (Toluene) | Moderate | Moderate |
| Cost | High | Low | Low |
| Best Use Case | Unreactive aldehydes, high-value targets requiring max ee. | Simple substrates, cost-sensitive bulk synthesis. | General purpose screening. |
Analyst Note: While Ephedrine is a powerful ligand, (S)-TF-BAP often outperforms it in cases where the substrate is sterically hindered or electron-deficient, as the fluorinated ligand creates a more Lewis-acidic Zinc center, accelerating the rate-determining step.
Part 3: Visualization of Catalytic Cycle
The following diagram illustrates the catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, highlighting where the "Fluorine Effect" (Ligand Acceleration) occurs.
Figure 1: Catalytic cycle showing the formation of the active Zinc-Alkoxide species. The high acidity of the fluorinated alcohol facilitates rapid catalyst formation and a rigid transition state.
Part 4: Experimental Protocols
Protocol A: Synthesis of (S)-TF-BAP
Rationale: Commercial availability can be sporadic. This protocol ensures a high-purity supply using the ring-opening of the chiral epoxide.
Reagents:
-
(S)-3,3,3-Trifluoro-1,2-epoxypropane (CAS: 143142-90-9) - The Chiral Source
-
Benzylamine (1.1 equivalents)
-
Ethanol (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Addition: Dissolve (S)-3,3,3-Trifluoro-1,2-epoxypropane (5.0 mmol) in Ethanol (10 mL).
-
Nucleophilic Attack: Add Benzylamine (5.5 mmol) dropwise at room temperature.
-
Reaction: Heat to mild reflux (60°C) for 6 hours.
-
Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc). The epoxide spot should disappear.
-
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess benzylamine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Enantioselective Et2Zn Addition
Rationale: This is the standard test bench for validating the ligand's efficacy.
-
Catalyst Formation: In a dry Schlenk tube, dissolve (S)-TF-BAP (5 mol%) in dry Toluene. Add
(2.2 equiv, 1.0 M in hexane) at 0°C. Stir for 20 min.-
Observation: Evolution of ethane gas indicates successful zinc alkoxide formation.
-
-
Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly at 0°C.
-
Reaction: Stir at 0°C for 12–24 hours.
-
Quench: Add saturated
solution. Extract with . -
Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H column).
Part 5: Decision Matrix (Selection Guide)
When should you switch from a standard ligand to the fluorinated (S)-TF-BAP?
Figure 2: Decision tree for ligand selection based on substrate difficulty and economic constraints.
References
-
Katagiri, T., et al. (2002). "Synthesis of chiral fluorinated amino alcohols and their application to enantioselective addition of diethylzinc to aldehydes." Tetrahedron: Asymmetry. (Representative citation for fluorinated amino alcohol synthesis).
-
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews. (Foundational review on the mechanism).
-
PubChem Compound Summary. "1,1,1-Trifluoro-2-propanol derivatives."
-
Sigma-Aldrich. "Product Specification: 1,1,1-Trifluoro-2-propanol." (Precursor properties).
- Uneyama, K. (2006). "Organofluorine Chemistry." Blackwell Publishing.
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane - Google Patents [patents.google.com]
- 5. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 7. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
Executive Summary
(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol (hereafter (S)-BATFP ) is a critical chiral building block, often employed in the synthesis of protease inhibitors and CETP inhibitors. Its unique structure—combining a strongly electron-withdrawing trifluoromethyl group (
This guide objectively compares the two dominant mass spectrometry workflows: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-MS (Gas Chromatography-Electron Impact).
Key Finding: While GC-MS provides structural fingerprinting, it requires derivatization due to the polar hydroxyl and amine groups. LC-ESI-MS/MS is the superior methodology for routine purity assessment and pharmacokinetic (PK) quantification due to its ability to analyze the underivatized molecule with high sensitivity, driven by the facile protonation of the benzylamine nitrogen.
Chemical Context & Ionization Physics
To optimize MS parameters, one must understand the molecule's behavior in the gas phase.
-
The Fluorine Effect: The
group at C1 is highly electron-withdrawing. This reduces the electron density on the adjacent hydroxyl group (C2), making the alcohol more acidic (lower pKa) than non-fluorinated analogues. In MS, this stabilizes the C-C bond adjacent to the , altering standard fragmentation rules. -
The Benzylamine "Antenna": The secondary amine acts as a "proton sponge" in ESI (+), ensuring high ionization efficiency (
). -
Chirality: Standard MS is "blind" to the (S)-configuration. Chiral differentiation requires specific chromatographic front-ends (Chiral LC) or Ion Mobility Spectrometry (IMS).
Structural Data
| Property | Value | Notes |
| Formula | ||
| Exact Mass | 219.0871 Da | Monoisotopic |
| 220.0944 Da | Target for ESI(+) | |
| Key Fragments | m/z 91.05 ( | Benzyl cation (Base Peak) |
Comparative Analysis: LC-ESI-MS vs. GC-MS[1]
The following table summarizes the performance of the two primary alternatives for analyzing (S)-BATFP.
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-MS (EI) |
| Sample Prep | Minimal: Dilute & Shoot (MeOH/Water) | Complex: Requires Derivatization (Silylation) |
| Ionization | Soft (Protonation). Preserves | Hard (Electron Impact). Extensive fragmentation.[1] |
| Sensitivity | High (pg/mL range). | Moderate (ng/mL range). |
| Chiral Separation | Yes , compatible with Chiralpak columns. | No , requires chiral derivatization agents. |
| Throughput | High (3–5 min runs). | Low (15–30 min runs + reaction time). |
| Primary Use | PK Studies, Impurity Profiling, Quantitation. | Structural Confirmation, Volatile Impurities. |
Method A: LC-ESI-MS/MS (The Gold Standard)
This protocol is the industry standard for quantifying (S)-BATFP in biological matrices or reaction mixtures.
Fragmentation Mechanism (CID)
In Collision-Induced Dissociation (CID), the molecule protonates at the secondary amine. The fragmentation is dominated by the cleavage of the C-N bond, generating a stable benzyl cation (m/z 91). The
Figure 1: Primary fragmentation pathway of (S)-BATFP in ESI(+). The formation of the m/z 91 ion is the dominant transition used for MRM quantification.
Experimental Protocol
System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),
mm, 1.8 µm.
MRM Transitions (Quantification):
| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Type |
|---|---|---|---|---|
| 220.1 | 91.1 | 20 | 100 | Quantifier |
| 220.1 | 65.0 | 45 | 100 | Qualifier (Benzyl fragmentation) |
| 220.1 | 151.0 | 15 | 100 | Qualifier (Loss of
Method B: GC-MS (The Structural Alternative)
GC-MS is valuable for identifying synthesis byproducts but requires derivatization because the free hydroxyl and amine groups cause peak tailing and thermal degradation.
Derivatization Protocol (Silylation)
To analyze (S)-BATFP by GC, we must replace the active protons with trimethylsilyl (TMS) groups.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Procedure:
-
Dissolve 1 mg sample in 100 µL anhydrous pyridine.
-
Add 100 µL BSTFA.
-
Incubate at 60°C for 30 minutes.
-
Inject 1 µL into GC (Split 1:50).
-
-
Result: The mass spectrum will show the di-TMS derivative (MW = 363.2).
- (Loss of methyl from TMS): m/z 348.
- : m/z 294.
Critical Quality Attribute: Chiral Purity
The (S)-enantiomer is the active pharmaceutical ingredient (API) precursor. Standard MS cannot distinguish it from the (R)-enantiomer.
Recommended Workflow: Chiral LC-MS.
-
Column: Chiralpak AD-3 or IG-3.
-
Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1) - Note: For MS compatibility, use APCI source or replace Hexane with Ammonium Bicarbonate/MeOH if using specialized reversed-phase chiral columns.
-
Detection: SIM mode at m/z 220.1.
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical requirements.
References
-
NIST Mass Spectrometry Data Center. (2025). Mass spectrum of 1,1,1-Trifluoro-2-propanol (Analog). National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[2][3] Compound Summary: 3-(Benzylamino)propanol. National Library of Medicine. [Link]
Sources
A Comparative Toxicological Profile of Fluorinated Amino Alcohols: A Guide for Researchers
The Influence of Fluorination on Molecular Properties and Toxicity
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. The strong carbon-fluorine (C-F) bond enhances thermal and metabolic stability.[2] Fluorine's ability to alter the acidity of nearby functional groups and influence molecular conformation can impact a compound's interaction with biological targets and metabolic enzymes.[1]
However, the very stability of the C-F bond does not render fluorinated compounds inert. Metabolism of fluorinated molecules can lead to the release of fluoride ions or the formation of toxic metabolites, such as fluoroacetate.[3] Fluoroacetate can enter the Krebs cycle, leading to the production of fluorocitrate, a potent inhibitor of aconitase, which can disrupt cellular energy metabolism.[3] The potential for defluorination and the formation of reactive metabolites are key considerations in the toxicological assessment of any new fluorinated compound.[4]
Comparative Acute Toxicity Profile
Acute toxicity studies are fundamental in characterizing the potential immediate hazards of a substance. These studies typically determine the median lethal dose (LD50), the dose required to cause mortality in 50% of the test population.
Table 1: Acute Oral LD50 of Non-Fluorinated Amino Alcohols in Rats
| Compound | CAS Number | Oral LD50 (mg/kg) | Reference |
| 1-Amino-2-propanol | 78-96-6 | 1715 - 2813 | [5][6] |
| 2-Amino-2-methyl-1-propanol | 124-68-5 | 2900 | [7] |
While direct LD50 values for fluorinated amino alcohols are scarce, studies on other fluorinated compounds suggest that the position and extent of fluorination can significantly influence acute toxicity. For instance, the metabolism of some fluorinated compounds can lead to the formation of highly toxic metabolites, which would be reflected in a lower LD50 value.[3]
In Vitro Cytotoxicity: A Comparative Analysis
In vitro cytotoxicity assays are crucial for the initial screening of a compound's toxicity at the cellular level. These assays measure various cellular functions, such as membrane integrity, metabolic activity, and lysosomal function, to determine the concentration at which a substance becomes toxic to cells.
Table 2: Comparative Cytotoxicity of Non-Fluorinated Amino Alcohols and Fluorinated Amino Sugars
| Compound Class | Specific Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| Non-Fluorinated Amino Alcohols | 2-Amino-1-propanol | Fa32 (Rat Hepatoma) | NI50 (mM) | 28 | [8] |
| 3-Amino-1-propanol | Fa32 (Rat Hepatoma) | NI50 (mM) | 29 | [8] | |
| 1-Amino-2-propanol | Fa32 (Rat Hepatoma) | NI50 (mM) | 30 | [8] | |
| Fluorinated Amino Sugars | Acetylated GalNAc hemiacetal (non-fluorinated) | MDA-MB-231 (Human Breast Cancer) | IC50 (µM) | 414 | [9] |
| Multiple fluorinated GalNAc analogue | MDA-MB-231 (Human Breast Cancer) | IC50 (µM) | 20 | [9] |
NI50: Concentration for 50% inhibition of neutral red uptake. IC50: Half-maximal inhibitory concentration.
The data on fluorinated amino sugars, a structurally related class of compounds, provides a compelling insight into the potential effects of fluorination. A study on acylated fluorinated N-acetyl-galactosamine (GalNAc) and -glucosamine (GlcNAc) hemiacetals found that fluorination significantly increased the cytotoxicity of amino sugar hemiacetals in most cases.[9] For example, a non-fluorinated acetylated GalNAc hemiacetal had very low cytotoxicity (IC50 = 414 µM), whereas a multiply fluorinated analogue exhibited a much higher cytotoxicity with an IC50 of 20 µM against aggressive triple-negative breast tumor cells.[9] This suggests that the introduction of fluorine into an amino alcohol structure could similarly enhance its cytotoxic potential.
The cytotoxicity of non-fluorinated amino alcohols appears to be influenced by factors such as chain length and the position of the hydroxyl group.[8] For many of these compounds, cytotoxicity was observed to increase when cellular glutathione (GSH) was depleted, suggesting a role for oxidative stress in their mechanism of toxicity.[8]
Genotoxicity Assessment: Evaluating Mutagenic Potential
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer. The Ames test and the in vivo micronucleus assay are standard regulatory tests for this purpose.
While specific genotoxicity data for fluorinated amino alcohols is limited, the general principles of genotoxicity testing are applicable. Aromatic amines are a class of compounds for which genotoxicity is a known concern, and fluorination can modulate this activity.[10]
Mechanisms of Toxicity: Unraveling the Molecular Pathways
The toxicity of fluorinated amino alcohols can be multifaceted, involving several potential mechanisms:
-
Metabolism to Toxic Byproducts: As previously mentioned, the in vivo metabolism of fluorinated compounds can release fluoride ions or generate toxic metabolites like fluoroacetate.[3] Fluoroacetate can disrupt the citric acid cycle, leading to cellular energy depletion.[3]
-
Oxidative Stress: Studies on non-fluorinated amino alcohols suggest that they can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[8] This can lead to damage to cellular components, including lipids, proteins, and DNA.
-
Direct Enzyme Inhibition: Fluorinated compounds can act as inhibitors of various enzymes.[2] The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to stronger binding to enzyme active sites.
-
Neurotoxicity: Some fluorinated amino acids, such as alpha-fluoro-beta-alanine (FBAL), a metabolite of the anticancer drug 5-fluorouracil, have been shown to cause neurotoxicity.[11][12] This highlights the potential for fluorinated amino compounds to affect the nervous system.
Caption: Potential mechanisms of toxicity for fluorinated amino alcohols.
Experimental Protocols for Toxicological Evaluation
A robust toxicological assessment relies on standardized and validated experimental protocols. Below are outlines of key assays for evaluating the toxicity of fluorinated amino alcohols.
In Vitro Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Caption: A simplified workflow of the MTT cytotoxicity assay.
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.[8]
Sources
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.mst.dk [www2.mst.dk]
- 10. Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Safety Operating Guide
Personal protective equipment for handling (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol
[1][2]
Part 1: Executive Safety Assessment
Compound Identity & Risk Profile (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a chiral fluorinated amino-alcohol intermediate commonly used in the synthesis of pharmaceutical ion channel modulators and inhibitors.[1][2] Its structure combines a basic secondary amine (benzylamino), a secondary alcohol, and an electron-withdrawing trifluoromethyl group.[1][2]
Critical Hazard Synthesis (Read-Across Analysis):
-
Corrosivity/Irritation: The benzylamino moiety imparts significant basicity. Based on structural analogs (e.g., 3-(benzylamino)propanol), this compound is classified as Category 1 Eye Damaging and Category 2 Skin Irritant .[1][2]
-
Fluorine Hazard: While the
group is generally chemically stable, thermal decomposition releases toxic hydrogen fluoride (HF) and fluorophosgene. -
Flammability: The trifluoromethyl group suppresses flammability compared to non-fluorinated analogs, but the compound should still be treated as a Combustible Liquid (Class IIIB) .
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specifically associated with amino-alcohols (dermal absorption and mucous membrane corrosion).[1][2]
| Protection Zone | Required Equipment | Technical Justification |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Mandatory. Amines can cause irreversible corneal opacity.[1][2] Standard safety glasses are insufficient for liquid handling due to splash risk.[2] |
| Dermal (Hands) | Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Neoprene or Nitrile (8 mil, long cuff) | Benzylamines permeate standard latex rapidly.[2] Double gloving provides a breakthrough time >480 mins.[2] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) Contingency: Half-mask with ABEK1 filters | The compound has low vapor pressure, but aerosols generated during transfer are toxic.[1][2] |
| Body | Tyvek® Lab Coat + Chemical Apron | Cotton lab coats absorb amines, keeping the corrosive agent against the skin. Tyvek repels splashes.[2] |
Part 3: Operational Handling Protocol
Workflow Visualization
The following diagram outlines the safe handling logic, emphasizing the "Stop/Go" decision points based on containment integrity.
Figure 1: Operational workflow emphasizing containment and PPE verification steps.
Step-by-Step Procedure
Step 1: Preparation & Weighing
-
Environment: All handling must occur within a certified chemical fume hood.
-
Static Control: Fluorinated powders/liquids can generate static charge.[2] Use an antistatic gun or ionizer bar during weighing to prevent powder scattering.[2]
-
Technique: Do not use metal spatulas if the compound is in a salt form (e.g., HCl salt) that might be hygroscopic and corrosive to steel. Use PTFE-coated or ceramic tools.[1][2]
Step 2: Solubilization & Transfer
-
Solvent Selection: The compound is soluble in alcohols (MeOH, EtOH) and aprotic polar solvents (DMSO, DMF).
-
Caution: Avoid mixing with strong oxidizers (e.g., peroxides, permanganates) as the amine group is susceptible to exothermic oxidation.
-
Transfer: Use positive displacement pipettes for liquid forms to prevent dripping. If transferring solids, use a wide-mouth funnel to avoid dust generation.[1][2]
Step 3: Reaction Monitoring
-
Inertion: Maintain a nitrogen or argon blanket.[3] The amine functionality can absorb
from the air to form carbamates, altering stoichiometry. -
Thermal Control: If heating >50°C, ensure a reflux condenser is active. The trifluoromethyl group creates a "false sense of stability"—thermal runaway can still occur via the benzylamine moiety.
Part 4: Waste Management & Disposal Strategy
Crucial Directive: Do NOT mix this compound with standard organic waste streams destined for non-specialized incineration.
| Waste Stream | Classification | Disposal Protocol |
| Solid Waste | Hazardous Fluorinated Solid | Collect in a dedicated HDPE container labeled "Fluorinated Organic Solids."[1][2] Incineration requires scrubbers to capture HF.[2] |
| Liquid Waste | Halogenated Organic | Segregate from non-halogenated solvents.[2] Label clearly: "Contains Organic Fluorine & Amines."[2] |
| Contaminated Sharps | Bio/Chem Hazard | Needles/syringes used with this compound must be quenched (rinsed with dilute acid) before disposal in sharps containers.[2] |
Why this matters: Incinerating fluorinated compounds in standard facilities releases Hydrogen Fluoride (HF), which corrodes incinerator linings and violates environmental emission standards [1].
Part 5: Emergency Response Protocols
Spill Response Decision Tree
Figure 2: Decision logic for spill containment.[1][2] Note that amine spills require specific neutralization.[2]
First Aid Measures
-
Eye Contact (Critical): Immediately flush with water for 15 minutes .[2][4][5][6] Hold eyelids open. The basic amine can cause saponification of corneal lipids. Seek an ophthalmologist immediately.
-
Skin Contact: Wash with soap and water.[7] Do not use alcohol (ethanol/isopropanol) to wash skin, as this increases the permeability of the skin to the fluorinated compound.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5] Monitor for delayed pulmonary edema (a risk with fluorinated organics).[2]
References
-
BenchChem. (2025).[2] Safety and handling of fluorinated organic compounds. Retrieved from [2]
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1,1,1-Trifluoro-2-propanol. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 3-(Benzylamino)propanol.[1][2] National Library of Medicine.[2] Retrieved from [1][2]
-
Purdue University. (2022).[2] Fluorine Safety Guidelines. Department of Chemistry. Retrieved from [2]
Sources
- 1. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzylamino)propanol | C10H15NO | CID 78448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
